molecular formula C12H14N4O7 B15285069 5-Azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol

5-Azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol

Cat. No.: B15285069
M. Wt: 326.26 g/mol
InChI Key: KTWQZFHYGZLIJI-UHFFFAOYSA-N
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Description

p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside: is a biochemical reagent used in various scientific research applications. It is a derivative of galactopyranoside, where the hydroxyl group at the 2-position is replaced by an azido group, and the anomeric hydroxyl group is substituted with a p-nitrophenyl group. This compound is known for its utility in biochemical assays and research involving carbohydrate chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside typically involves the following steps:

Industrial Production Methods: Industrial production of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: p-Aminophenyl 2-amino-2-deoxy-alpha-D-galactopyranoside.

    Oxidation: p-Nitroso or p-nitro derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside involves its interaction with specific enzymes, particularly glycosidases. The compound acts as a substrate for these enzymes, undergoing hydrolysis to release p-nitrophenol, which can be quantitatively measured. This property makes it a valuable tool in enzymatic assays to study enzyme kinetics and activity .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C12H14N4O7

Molecular Weight

326.26 g/mol

IUPAC Name

5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol

InChI

InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2

InChI Key

KTWQZFHYGZLIJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-]

Origin of Product

United States

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